L-Leucine,N-(carboxymethyl)-L-phenylalanyl-
Description
L-Leucine,N-(carboxymethyl)-L-phenylalanyl- is a dipeptide compound composed of L-leucine and L-phenylalanine residues It is a derivative of the amino acid leucine, which is essential for protein synthesis and various metabolic functions
Properties
IUPAC Name |
(2S)-2-amino-4-methylpentanoic acid;(2S)-2-(carboxymethylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4.C6H13NO2/c13-10(14)7-12-9(11(15)16)6-8-4-2-1-3-5-8;1-4(2)3-5(7)6(8)9/h1-5,9,12H,6-7H2,(H,13,14)(H,15,16);4-5H,3,7H2,1-2H3,(H,8,9)/t9-;5-/m00/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJXIRJMLZJQIF-LMECJBHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N.C1=CC=C(C=C1)CC(C(=O)O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N.C1=CC=C(C=C1)C[C@@H](C(=O)O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595078 | |
| Record name | N-(Carboxymethyl)-L-phenylalanine--L-leucine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81109-85-5 | |
| Record name | N-(Carboxymethyl)-L-phenylalanine--L-leucine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Peptide Synthesis and Carboxymethylation Approaches
The compound involves a peptide bond between L-leucine and N-(carboxymethyl)-L-phenylalanine, suggesting preparation via classical peptide synthesis routes:
Solid-Phase Peptide Synthesis (SPPS): This is a widely used method for dipeptide and oligopeptide synthesis. The process involves stepwise coupling of protected amino acids on a resin, followed by cleavage and purification. For N-(carboxymethyl)-L-phenylalanine, the carboxymethyl group can be introduced either before peptide coupling by modifying the phenylalanine side chain or post-synthetically.
Solution-Phase Peptide Synthesis: Alternatively, the dipeptide can be synthesized in solution by coupling protected L-leucine and N-(carboxymethyl)-L-phenylalanine derivatives using carbodiimide or other coupling agents, followed by deprotection and purification.
Carboxymethylation: This modification typically involves the reaction of phenylalanine with a carboxymethylating agent such as chloroacetic acid or its derivatives under basic conditions, introducing the carboxymethyl group on the amino acid side chain before peptide bond formation.
Purification and Isolation Techniques
Purification of the synthesized dipeptide is crucial to obtain high purity suitable for research or pharmaceutical use:
Fractional Crystallization and Ion-Exchange Chromatography: These methods are effective for separating amino acids and peptides with similar structures. For example, L-leucine purification from mixtures uses fractional crystallization and ion exchange to remove impurities like L-isoleucine.
Recrystallization: After synthesis and initial purification, recrystallization from suitable solvents (e.g., aqueous methanol) can enhance purity by removing residual impurities and side products.
Enzymatic Resolution: Enzymes such as L-amino acid acylases can selectively hydrolyze or modify acetylated intermediates to improve purity and yield of specific amino acid derivatives.
Advanced Preparation: Nanoparticle Formation via Physical Vapor Deposition
Recent advances have explored physical vapor deposition (PVD) methods to prepare L-leucine nanoparticles, which could be adapted for peptide derivatives:
Aerosol Flow Reactor Method: Aqueous solutions of L-leucine are nebulized into droplets, dried, and then heated to induce sublimation and vapor phase nucleation, forming nanoparticles ranging from 40 to 200 nm.
Nucleation Mechanisms: Nanoparticle formation occurs via heterogeneous nucleation on solid particles or homogeneous nucleation of vapor molecules, influenced by temperature and saturation conditions in the reactor.
Particle Morphology Control: The process parameters such as temperature (100–250 °C), residence time, and vapor concentration control the size and crystallographic orientation of the resulting particles.
This technique offers a solvent-free, scalable route to produce peptide or amino acid nanoparticles with controlled properties, potentially applicable to L-leucine,N-(carboxymethyl)-L-phenylalanyl- derivatives.
Photochemical Synthesis of Amino Acid Derivatives
Photochemical methods provide innovative routes for amino acid derivative synthesis:
Photo-On-Demand Phosgenation: Amino acids can be converted into N-carboxyanhydrides (NCAs) using in situ photochemical generation of phosgene from chloroform under oxygen bubbling and LED irradiation. This method is mild, controlled by light, and avoids hazardous reagents.
Application to Phenylalanine Derivatives: L-phenylalanine has been successfully converted to NCAs using this photochemical approach, which could be adapted to carboxymethylated phenylalanine derivatives as intermediates in peptide synthesis.
Subsequent Peptide Coupling: NCAs are reactive intermediates for polypeptide synthesis, enabling efficient coupling to amino acids like L-leucine to form dipeptides or longer peptides.
Comparative Summary Table of Preparation Methods
Detailed Research Findings
Purification of L-leucine and related peptides: The patent EP0126887A2 describes a multi-step process involving acetylation, acidification, fractional crystallization, and enzymatic saponification to obtain highly pure L-leucine from mixtures containing isoleucine and other amino acids. This method can be adapted to purify peptide derivatives by selective acetylation and enzymatic treatment, ensuring removal of closely related impurities.
Nanoparticle synthesis via aerosol flow reactor: Research demonstrates that L-leucine nanoparticles can be produced by nebulizing aqueous solutions, drying droplets, and vaporizing amino acid molecules in a heated tubular reactor, followed by rapid cooling to induce nucleation. The particle size and morphology depend on precursor concentration, temperature, and flow conditions, which can be optimized for peptide derivatives to enhance solubility and bioavailability.
Photo-on-demand synthesis of NCAs: The ACS Omega study shows that amino acids including phenylalanine can be converted into reactive NCAs under mild photo-irradiation conditions using chloroform and oxygen bubbling. This method provides a safer alternative to traditional phosgene-based syntheses and can be integrated into peptide synthesis workflows for compounds like L-leucine,N-(carboxymethyl)-L-phenylalanyl-.
Chemical Reactions Analysis
Types of Reactions
L-Leucine,N-(carboxymethyl)-L-phenylalanyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Pharmacological Applications
1.1 Neurological Disorders
N-acetyl-L-leucine (a derivative of L-leucine) has been studied for its potential in treating neurological disorders such as cerebellar ataxia and lysosomal storage disorders. Clinical trials are ongoing to evaluate its efficacy in conditions like Niemann-Pick disease type C and GM2 gangliosidoses. The mechanism involves MCT1-mediated transport, which allows for effective delivery of leucine to the brain, bypassing limitations of other transporters like LAT1 .
1.2 Seizure Management
Research has indicated that L-leucine derivatives may offer neuroprotective effects in seizure models. For instance, FMOC-L-leucine has shown promise in protecting against audiogenic seizures in magnesium-deficient mice, suggesting its potential as a therapeutic agent for seizure disorders .
Nutritional Applications
2.1 Muscle Protein Synthesis
L-Leucine is recognized for its role in stimulating muscle protein synthesis, making it a vital amino acid for athletes and individuals undergoing rehabilitation. Its supplementation can enhance recovery and muscle growth by activating the mTOR signaling pathway, which is crucial for muscle development .
2.2 Critical Care Nutrition
Recent studies have explored the combined levels of phenylalanine and leucine as predictors of mortality in ICU patients. This highlights the importance of amino acid profiles in assessing nutritional status and guiding interventions in critically ill patients .
Metabolic Applications
3.1 Metabolic Disorders
The compound's ability to influence metabolic pathways positions it as a candidate for managing metabolic disorders. For example, N-acetyl-L-leucine has been shown to enhance glycolytic metabolism in cells with dysfunctional energy production, such as those found in certain lysosomal storage diseases .
3.2 Weight Management
L-Leucine's role in regulating energy balance and fat metabolism makes it a subject of interest for weight management strategies. Its ability to promote satiety and influence energy expenditure can be beneficial for obesity management .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of L-Leucine,N-(carboxymethyl)-L-phenylalanyl- involves its interaction with specific molecular targets and pathways. The compound can modulate protein synthesis by influencing the activity of ribosomes and other cellular machinery involved in translation. Additionally, it may affect metabolic pathways by serving as a substrate or regulator of enzymatic reactions .
Comparison with Similar Compounds
Similar Compounds
L-Leucyl-L-leucine: Another dipeptide with similar structural features but different biological activities.
N-Acetyl-L-leucine: A modified amino acid with distinct pharmacological properties.
L-Leucine-N-carboxyanhydride: A derivative used in peptide synthesis.
Uniqueness
L-Leucine,N-(carboxymethyl)-L-phenylalanyl- is unique due to its specific combination of L-leucine and L-phenylalanine residues, which confer distinct chemical and biological properties.
Biological Activity
L-Leucine, N-(carboxymethyl)-L-phenylalanyl- is a compound of interest in the field of biochemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
- Chemical Structure : L-Leucine, N-(carboxymethyl)-L-phenylalanyl- is derived from two essential amino acids, leucine and phenylalanine. The carboxymethyl modification enhances its solubility and bioavailability.
- CAS Number : 81109-85-5
Protein Synthesis Regulation
L-Leucine is known to play a crucial role in protein synthesis regulation. It activates the mammalian target of rapamycin (mTOR) signaling pathway, which is pivotal for initiating mRNA translation. Studies have shown that leucine supplementation can significantly increase protein synthesis in various tissues such as skeletal muscle, liver, and adipose tissue .
The primary mechanism by which L-leucine exerts its effects involves:
- mTOR Activation : Leucine binds to specific receptors that activate mTOR signaling, leading to increased phosphorylation of downstream targets like S6K1 and 4E-BP1, which are critical for protein synthesis .
- Neuronal Effects : Research indicates that leucine influences food intake regulation through central nervous system pathways, particularly affecting neurons in the hypothalamus and brainstem .
Study 1: Leucine Supplementation in Muscle Recovery
A clinical trial investigated the effects of L-leucine supplementation on muscle recovery post-exercise. Participants who received leucine showed a significant increase in muscle protein synthesis compared to those who received a placebo. The study highlighted the importance of leucine in enhancing recovery and performance in athletes .
Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of N-acetyl-L-leucine (a derivative of L-leucine) in models of neurodegeneration. The results indicated that N-acetyl-L-leucine could mitigate neuronal loss and improve motor function in animal models of ataxia, suggesting potential therapeutic applications for neurological disorders .
Comparative Analysis with Related Compounds
Research Findings
Recent studies have further elucidated the biological activities associated with L-Leucine:
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Melting Point | 212–213°C | |
| Predicted Density | 1.068±0.06 g/cm³ | |
| Molecular Weight Range | 248.28–569.65 g/mol |
Basic: How can researchers ensure purity and structural fidelity of this compound?
Answer:
Use a combination of:
- High-resolution mass spectrometry (HR-MS) to confirm molecular weight.
- Nuclear Magnetic Resonance (NMR) for stereochemical validation (e.g., InChIKey:
VZQJQFGSAAGNSI-STQMWFEESA-Nfor related derivatives) . - HPLC with UV/Vis detection (optimize gradients using acetonitrile/water with 0.1% TFA).
Basic: What stability considerations are critical for storage and handling?
Answer:
- Store at –20°C in lyophilized form to prevent hydrolysis of the carboxymethyl group .
- Avoid prolonged exposure to moisture or basic conditions (pKa ~3.30 suggests pH-dependent degradation) .
Advanced: How can enzymatic cleavage or modification of this compound be systematically studied?
Answer:
- Kinetic assays with proteases (e.g., trypsin or chymotrypsin) to identify cleavage sites. Use LC-MS/MS to map fragments.
- Phenylalanine ammonia lyase (PAL) from Lycoris radiata can catalyze deamination reactions; monitor via UV absorbance at 280 nm .
- Substrate specificity profiling using fluorescence-quenched peptides to track enzymatic activity .
Advanced: What methodologies elucidate its interaction with cellular transporters (e.g., LAT1)?
Answer:
- Radiolabeled uptake assays : Use [³H]-L-leucine as a competitive tracer in retinal capillary endothelial cells (TR-iBRB2 line) to measure LAT1-mediated transport (Km = 14.1 µM) .
- Inhibitor profiling : Test D-amino acids (e.g., D-phenylalanine) for trans-stimulation effects .
- Immunohistochemistry : Validate LAT1 expression in target tissues using anti-LAT1 antibodies .
Q. Table 2: LAT1 Transport Kinetics
| Parameter | Value | Reference |
|---|---|---|
| Km (L-Leucine) | 14.1 µM | |
| Inhibitor (D-Phenylalanine) | IC₅₀ = 8.2 µM |
Advanced: How can structural contradictions between computational and experimental data be resolved?
Answer:
- X-ray crystallography : Resolve 3D conformation using synchrotron radiation (e.g., PDB deposition for related peptides) .
- Molecular dynamics simulations : Compare predicted (e.g., SMILES:
CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC=O) vs. experimental torsion angles . - DSC (Differential Scanning Calorimetry) : Validate thermal stability discrepancies (e.g., predicted vs. observed melting points) .
Advanced: What strategies address data contradictions in cellular uptake studies?
Answer:
- Multi-omics integration : Correlate transcriptomic (LAT1 mRNA levels) with metabolomic uptake data .
- Isotopic tracing : Use ¹³C-labeled L-leucine derivatives to track intracellular metabolic flux .
- Cross-species validation : Compare human vs. rat retinal endothelial cell models to identify species-specific transport biases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
